[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1500301-05-2
VCID: VC3086245
InChI: InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2
SMILES: C1=CSC=C1C2=C(N=CO2)CN
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

CAS No.: 1500301-05-2

Cat. No.: VC3086245

Molecular Formula: C8H8N2OS

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine - 1500301-05-2

Specification

CAS No. 1500301-05-2
Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
IUPAC Name (5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine
Standard InChI InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2
Standard InChI Key KSCWMIBSGBFCRN-UHFFFAOYSA-N
SMILES C1=CSC=C1C2=C(N=CO2)CN
Canonical SMILES C1=CSC=C1C2=C(N=CO2)CN

Introduction

Chemical Structure and Properties

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine features a thiophene ring connected at the 3-position to an oxazole ring, which carries a methanamine group at the 4-position. The structural components of this compound deserve detailed examination.

Structural Components

The compound consists of three key structural elements:

  • A thiophene ring at the 3-position (a five-membered aromatic heterocycle containing a sulfur atom)

  • A 1,3-oxazole ring (a five-membered aromatic heterocycle containing oxygen and nitrogen atoms)

  • A methanamine (CH₂NH₂) group attached to the 4-position of the oxazole ring

This structure bears similarity to N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine, which has a similar oxazole-thiophene core but with additional functional groups . The key difference is that our target compound has the thiophene connected at the 3-position rather than the 2-position, and features a simpler primary amine group.

Physicochemical Properties

Based on similar compounds and theoretical calculations, the following properties can be inferred:

PropertyValueNotes
Molecular FormulaC₈H₈N₂OSBased on structural components
Molecular WeightApproximately 180.23 g/molCalculated from atomic weights
AppearanceLikely a solid at room temperatureBased on similar heterocyclic amines
SolubilityLikely soluble in polar organic solventsBased on similar compounds with amine functionality
Log PEstimated between 0.8-1.5Predicted based on structural features
pKaApproximately 8-9 for the amine groupTypical for primary amines attached to heterocycles

These properties are critical for understanding the compound's behavior in various applications, particularly in biological systems.

Synthetic Approaches

The synthesis of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine can be approached through several established methodologies for similar heterocyclic compounds.

General Synthetic Strategies

Oxazole rings with thiophene substituents are typically synthesized through several key approaches:

  • Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) derivatives

  • Cyclodehydration of α-acylaminoketones

  • Robinson-Gabriel synthesis from α-acylamino-β-ketoesters

The methanamine group can be introduced through:

  • Reduction of nitriles or amides

  • Lithium aluminum hydride reduction of corresponding carboxamides

  • Gabriel synthesis using phthalimide derivatives

Specific Synthetic Route

A plausible synthetic route, based on methodologies used for similar compounds, would involve:

  • Coupling of 3-thiophenecarboxaldehyde with an appropriate isocyanide derivative to form the oxazole core

  • Functionalization of the 4-position with a nitrile group

  • Reduction of the nitrile to a primary amine using lithium aluminum hydride

This approach is supported by similar reactions described for thiophene derivatives, where lithium aluminum hydride reduction is employed for converting thiophene-containing precursors to primary amines .

Biological Activity and Applications

Heterocyclic compounds containing thiophene and oxazole rings often display significant biological activities. While specific data for [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is limited, insights can be drawn from structural analogues.

Structure-Activity Relationships

Research on similar compounds provides insights into structure-activity relationships:

  • The thiophene ring position (2- vs. 3-position) can significantly impact biological activity.

  • Electron-donating and electron-withdrawing groups on aryl rings play crucial roles in modulating biological activity, as observed in CETP inhibitors where "electron donor groups substituted ring A, and electron-withdrawing groups at the 4-position of ring B were critical for potency" .

  • The primary amine functionality offers a versatile handle for further derivatization to optimize pharmacokinetic properties.

Comparative Analysis with Analogous Compounds

Understanding the properties and activities of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is enhanced through comparison with structurally related compounds.

Structural Analogues

CompoundStructural DifferencesReported Activities
N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamineThiophene at 2-position; Additional (trifluoromethyl)phenyl groupNot specified in available data
Thiophen-3-ylmethanamineLacks oxazole ringComponent in synthesis of various bioactive compounds
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamineContains phenyl instead of thiophene; Additional methyl groupNot specified in available data
N6-(3-thiopheneylmethyl)-adenosineDifferent heterocyclic system (adenosine)Potential nucleoside activity

Functional Group Influence

The position and type of substituents significantly influence the properties and activities of these compounds:

  • The 3-position of thiophene provides different electronic properties compared to the 2-position, potentially affecting interaction with biological targets.

  • Primary amines like in [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine offer different hydrogen bonding capabilities compared to secondary or tertiary amines found in some analogues.

  • The absence of additional substituents on the oxazole ring (compared to methylated analogues) may influence both physical properties and biological activities.

Analytical Characterization

The analytical characterization of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine would typically include spectroscopic and chromatographic methods.

Spectroscopic Data

Based on similar compounds, the following spectroscopic characteristics can be anticipated:

¹H NMR (predicted, 300 MHz, DMSO-d₆):

  • δ 7.50-7.60 (m, 1H, thiophene H-5)

  • δ 7.30-7.40 (m, 1H, thiophene H-2)

  • δ 7.10-7.20 (m, 1H, thiophene H-4)

  • δ 8.10-8.20 (s, 1H, oxazole H-2)

  • δ 3.70-3.80 (s, 2H, CH₂)

  • δ 1.80-2.00 (s, 2H, NH₂)

¹³C NMR (predicted, 75 MHz, DMSO-d₆):

  • δ 140-145 (thiophene C-3)

  • δ 125-130 (thiophene C-4, C-5)

  • δ 120-125 (thiophene C-2)

  • δ 160-165 (oxazole C-2)

  • δ 150-155 (oxazole C-5)

  • δ 135-140 (oxazole C-4)

  • δ 35-40 (CH₂)

Mass Spectrometry:

  • Expected [M+H]⁺: m/z 181

  • Expected fragmentation patterns would include loss of the amine group and cleavage between the heterocyclic rings

Chromatographic Analysis

Typical HPLC conditions for analysis of such compounds might include:

ParameterRecommended Condition
ColumnC18 reverse phase, 5μm particle size
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acid
DetectionUV at 254 nm and 280 nm
Flow Rate1.0 mL/min
Retention TimeExpected between 5-10 min under standard conditions

Future Research Directions

The study of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine opens several promising research avenues.

Medicinal Chemistry Applications

Future research could explore:

  • Development of a focused library of derivatives with various substituents to establish comprehensive structure-activity relationships.

  • Evaluation against specific disease targets, particularly those where related compounds have shown activity, such as cardiovascular diseases through CETP inhibition or infectious diseases like tuberculosis .

  • Investigation of this scaffold as a building block for more complex bioactive molecules, leveraging the reactive amine functionality.

Synthetic Methodology Development

Opportunities for synthetic advancement include:

  • Development of more efficient and selective methods for the construction of the oxazole-thiophene core.

  • Green chemistry approaches to the synthesis, reducing reliance on hazardous reagents like lithium aluminum hydride.

  • Exploration of biocatalytic approaches for selective functionalization of the heterocyclic scaffold.

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